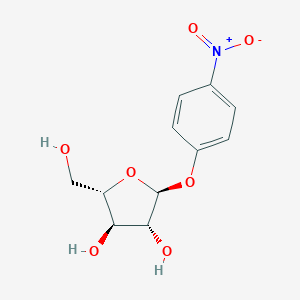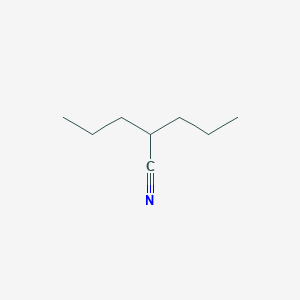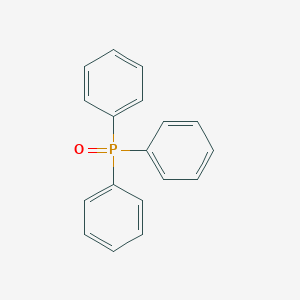
4-Nitrofenil-ara
Descripción general
Descripción
4-Nitrophenyl-Ara is an organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety. 4-Nitrophenyl-Ara is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
4-Nitrophenyl-Ara has a wide range of applications in scientific research:
Direcciones Futuras
The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction used to assess the activity of nanostructured materials . This reaction is considered both a potentially important step in industrial water treatment and an attractive, clean reduction of 4-NP to 4-aminophenol . Future research may focus on improving the efficiency of this reaction and exploring other potential applications of 4-Nitrophenyl-ara.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl-Ara involves its interaction with specific molecular targets. For instance, in enzymatic assays, it acts as a substrate for enzymes like α-arabinofuranosidase, leading to the release of 4-nitrophenol, which can be quantitatively measured . The catalytic reduction of 4-nitrophenyl-Ara to 4-aminophenyl-Ara involves the transfer of electrons from the reducing agent (NaBH4) to the nitro group, facilitated by metal nanoparticles .
Análisis Bioquímico
Biochemical Properties
4-Nitrophenyl-ara is a substrate for the enzyme arabinofuranosidase, which belongs to the glycoside hydrolase family of enzymes . Arabinofuranosidases hydrolyze the 1,3- and 1,5-α-arabinosyl bonds in L-arabinose-containing molecules . The interaction between 4-Nitrophenyl-ara and arabinofuranosidase is crucial for the complete hydrolysis of arabinoxylans .
Cellular Effects
The effects of 4-Nitrophenyl-ara on cells are primarily observed through its role as a substrate in enzymatic reactions. It influences cell function by participating in the degradation of lignocellulosic biomass, impacting cellular metabolism .
Molecular Mechanism
4-Nitrophenyl-ara exerts its effects at the molecular level through its interactions with arabinofuranosidase. It binds to the enzyme, facilitating the hydrolysis of α-arabinosyl bonds in L-arabinose-containing molecules . This interaction is crucial for the complete degradation of arabinoxylans .
Temporal Effects in Laboratory Settings
In laboratory settings, 4-Nitrophenyl-ara exhibits stability over a wide pH and temperature range . It maintains its activity after prolonged incubation, indicating its stability and long-term effects on cellular function .
Metabolic Pathways
4-Nitrophenyl-ara is involved in the metabolic pathway of lignocellulosic biomass degradation, where it interacts with arabinofuranosidase . This interaction influences the metabolic flux and metabolite levels within the pathway .
Subcellular Localization
The subcellular localization of 4-Nitrophenyl-ara is likely within the cytoplasm, where it interacts with arabinofuranosidase to facilitate the degradation of lignocellulosic biomass
Métodos De Preparación
The synthesis of 4-Nitrophenyl-Ara typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with an appropriate nucleophile under controlled conditions. The reaction is usually carried out in a solvent such as methanol, and the product is purified through techniques like recrystallization .
Industrial production methods for 4-Nitrophenyl-Ara often involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired quality .
Análisis De Reacciones Químicas
4-Nitrophenyl-Ara undergoes various chemical reactions, including reduction, oxidation, and substitution. One of the most studied reactions is the catalytic reduction of 4-nitrophenol to 4-aminophenol using reducing agents like sodium borohydride (NaBH4) in the presence of metal nanoparticles as catalysts .
Reduction: The reduction of 4-nitrophenyl-Ara to 4-aminophenyl-Ara is a common reaction, often catalyzed by metal nanoparticles such as silver, gold, platinum, and palladium.
Oxidation: Oxidation reactions of 4-Nitrophenyl-Ara can lead to the formation of various oxidized products, depending on the oxidizing agent and reaction conditions.
Comparación Con Compuestos Similares
4-Nitrophenyl-Ara can be compared with other phenolic glycosides and nitrophenol derivatives:
4-Nitrophenol: A closely related compound used in similar catalytic reduction studies.
4-Nitrophenylchloroformate: Used in the synthesis of various carbamates with antimicrobial and antioxidant activities.
4-Aminophenol: The reduced form of 4-nitrophenyl-Ara, commonly used in pharmaceutical applications.
The uniqueness of 4-Nitrophenyl-Ara lies in its specific applications in enzymatic assays and its role as a model compound in catalytic reduction studies.
Propiedades
IUPAC Name |
(2S,3R,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYYBTBDYZXISX-UKKRHICBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6892-58-6 | |
| Record name | 4-Nitrophenyl-alpha-L-arabinofuranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can the crystal structure of α-L-arabinofuranosidase in complex with 4-nitrophenyl-α-L-arabinofuranoside tell us about the enzyme's mechanism?
A: The research paper "[Crystal structure of a family 51 α-L-arabinofuranosidase in complex with 4-nitrophenyl-Ara]" [] investigates the crystal structure of an α-L-arabinofuranosidase from family 51 bound to 4-nitrophenyl-α-L-arabinofuranoside. While the abstract doesn't provide specific details about the interaction, analyzing the crystal structure could reveal:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















